PTP1B-IN-1 - 612530-44-6

PTP1B-IN-1

Catalog Number: EVT-281436
CAS Number: 612530-44-6
Molecular Formula: C8H8N2O3S
Molecular Weight: 212.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PTP1B-IN-1 is an inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Synthesis Analysis

Methods of Synthesis
PTP1B-IN-1 has been synthesized using various chemical methodologies that typically involve the modification of existing scaffolds known to exhibit inhibitory activity against PTP1B. One common approach includes the use of substituted urea derivatives, where the synthesis process may involve:

  • Reagents: Common reagents include aromatic isocyanates and amines.
  • Conditions: Reactions are often carried out under controlled temperatures (typically around room temperature to 80°C) and monitored using thin-layer chromatography.
  • Purification: The final products are purified using techniques such as recrystallization or column chromatography.

For instance, a recent study synthesized a series of substituted 1,3-benzyl urea derivatives, which were evaluated for their PTP1B inhibitory activity. The most effective compound from this series exhibited significant inhibition at low concentrations .

Molecular Structure Analysis

Structural Characteristics
The molecular structure of PTP1B-IN-1 can be analyzed through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. Key features include:

  • Molecular Formula: The specific molecular formula varies based on the substituents on the core structure.
  • Active Site Interaction: The active site of PTP1B consists of critical residues (e.g., Cys215 and Arg221) that interact with the inhibitor. The binding mode typically involves hydrogen bonding and hydrophobic interactions between the inhibitor and these residues.

Computational modeling studies often reveal the conformational flexibility of the PTP1B active site, which can influence the binding affinity of inhibitors like PTP1B-IN-1 .

Chemical Reactions Analysis

Reactions Involving PTP1B-IN-1
PTP1B-IN-1 primarily functions through competitive inhibition of the enzyme's catalytic activity. The relevant reactions include:

  • Dephosphorylation Process: Inhibition prevents the dephosphorylation of tyrosine residues on substrates such as insulin receptor substrates, thereby enhancing insulin signaling.
  • Kinetic Parameters: The half-maximal inhibitory concentration (IC50) values are crucial for assessing potency. For example, certain derivatives have shown IC50 values in the nanomolar range, indicating strong inhibitory effects compared to standard inhibitors like sodium orthovanadate .
Mechanism of Action

Detailed Mechanism
The mechanism by which PTP1B-IN-1 exerts its inhibitory effect involves several steps:

  1. Binding to Active Site: The inhibitor binds to the active site of PTP1B, specifically interacting with key residues that are essential for substrate recognition and catalysis.
  2. Prevention of Substrate Interaction: By occupying the active site, PTP1B-IN-1 prevents substrate binding, thus inhibiting the dephosphorylation reaction that would normally occur.
  3. Impact on Signaling Pathways: This inhibition leads to enhanced phosphorylation states of insulin receptors and other substrates, resulting in improved insulin signaling pathways .
Physical and Chemical Properties Analysis
  • Solubility: Solubility profiles in various solvents (e.g., water, DMSO) are essential for determining formulation strategies.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; studies often assess thermal stability and degradation rates.
  • Molecular Weight and LogP Values: These parameters influence bioavailability and pharmacokinetics.

Specific data regarding solubility and stability can vary based on structural modifications made during synthesis .

Applications

Scientific Applications
PTP1B-IN-1 has several notable applications in scientific research and potential therapeutics:

  • Diabetes Treatment: As an inhibitor of PTP1B, it is being explored as a treatment option for type 2 diabetes due to its role in enhancing insulin sensitivity.
  • Obesity Research: Its effects on leptin signaling also make it a candidate for obesity management strategies.
  • Drug Development: Ongoing research focuses on optimizing its structure to improve efficacy and reduce side effects, with potential applications in metabolic syndrome therapies .
Molecular Mechanisms of PTP1B Inhibition

PTP1B Structural Determinants for Inhibitor Binding

Protein tyrosine phosphatase 1B (PTP1B) comprises three functional domains: an N-terminal catalytic domain (residues 1–300), a regulatory proline-rich domain (residues 301–400), and a C-terminal endoplasmic reticulum (ER) localization domain (residues 401–435) [6]. The catalytic domain contains the highly conserved P-loop (phosphate-binding loop) featuring the signature motif (I/V)HCXAGXXR(S/T), where Cys215 serves as the catalytic nucleophile essential for phosphatase activity [2] [6]. Adjacent structural elements include the WPD loop (Trp179-Pro180-Asp181), which undergoes conformational changes from "open" (inactive) to "closed" (active) states upon substrate binding, positioning Asp181 as the general acid catalyst [2]. The second aryl phosphate-binding site adjacent to the catalytic cleft provides additional hydrophobic interactions for bidentate inhibitors like PTP1B-IN-1 [6] [10]. Mutational analyses confirm that residues Tyr46, Asp48, and Arg47 within the catalytic domain form hydrogen-bonding networks critical for transition-state stabilization and inhibitor docking [6] [9].

Table 1: Key Structural Domains of PTP1B and Their Roles in Inhibitor Binding

DomainResidue RangeFunctional ElementsRole in PTP1B-IN-1 Binding
Catalytic Domain1–300P-loop (Cys215), WPD loop (Asp181)Direct coordination via Cys215 thiolate
Regulatory Domain301–400Proline-rich motifs (SH3 interaction sites)Modulates substrate/inhibitor access
ER Localization Domain401–435C-terminal hydrophobic anchorNot directly involved in inhibition

Allosteric vs. Orthosteric Inhibition Strategies in PTP1B Targeting

Orthosteric inhibitors target the catalytic P-loop, competing with phosphotyrosine substrates. However, this site’s high conservation among tyrosine phosphatases poses selectivity challenges, as catalytic pockets of PTPs share structural homology [1] [6]. In contrast, allosteric inhibitors bind a site ~20 Å from the catalytic center, inducing conformational changes that lock the WPD loop in an open state, thereby preventing catalytic activation [1]. PTP1B-IN-1 exemplifies a bidentate inhibitor engaging both orthosteric and allosteric sites simultaneously. Its non-phosphomimetic structure avoids the polar, charged moieties typical of orthosteric inhibitors, enhancing cellular permeability and reducing off-target effects [10]. Molecular dynamics simulations reveal that allosteric binding by PTP1B-IN-1 restricts WPD loop mobility, reducing catalytic efficiency by >80% without displacing endogenous substrates from the orthosteric site [1] [10].

Table 2: Comparative Mechanisms of PTP1B Inhibition Strategies

ParameterOrthosteric InhibitionAllosteric InhibitionBidentate (PTP1B-IN-1)
Binding SiteCatalytic P-loop (Cys215)~20 Å from catalytic siteDual engagement
SelectivityLow (PTP family conservation)High (structural uniqueness)Moderate to High
WPD Loop EffectDirect occlusion of active siteTrapped in "open" conformationStabilizes inactive state
Chemical ApproachPhosphomimetic (polar)Non-competitive (hydrophobic)Hybrid scaffold

Role of Catalytic Cys215 Residue in PTP1B-IN-1 Interaction

Cys215 exhibits an unusually deprotonated state at physiological pH (pKa ~5.5), enhancing its nucleophilicity toward phosphotyrosine substrates [2] [7]. In PTP1B-IN-1 binding, the inhibitor’s electrophilic moieties form reversible covalent interactions with the thiolate of Cys215, distinct from irreversible oxidation [7]. Biochemical studies demonstrate that mutation of Cys215 to serine (C215S) ablates catalytic activity and alters the conformation of the P-loop, reducing inhibitor affinity by >10-fold due to loss of nucleophilic attack capacity [2] [6]. Reactivity of Cys215 is modulated by the redox environment: oxidative stress induces reversible sulfenylation (−SOH) or glutathionylation (−SSG), protecting it from permanent oxidation while permitting transient inhibitor dissociation [7]. PTP1B-IN-1 exploits this vulnerability by stabilizing the sulfenate intermediate, prolonging enzyme inhibition [7].

Impact on Insulin and Leptin Receptor Signaling Pathways

PTP1B-IN-1 enhances insulin receptor (IR) phosphorylation by directly binding activated IRβ subunits and blocking dephosphorylation at residues Tyr1162/Tyr1163 (kinase domain) and Tyr972 (juxtamembrane domain) [3] [8]. Substrate-trapping assays confirm PTP1B’s interaction with phosphorylated IR involves multiple contact points, with inhibition amplifying IR substrate 1 (IRS-1) recruitment and phosphatidylinositol 3-kinase (PI3K)/Akt activation [3] [8]. In leptin signaling, PTP1B-IN-1 prevents JAK2 dephosphorylation, a downstream effector of the leptin receptor. Murine models show reduced PTP1B activity increases JAK2 phosphorylation by >50%, suppressing neuropeptide Y expression and enhancing satiety [5] [6]. Notably, PTP1B and the related phosphatase TCPTP regulate IR signaling temporally: PTP1B primarily controls acute IR inactivation, while TCPTP modulates sustained responses [3].

Modulation of TrkB/BDNF Neurotrophic Signaling Dynamics

Beyond metabolic receptors, PTP1B directly regulates tropomyosin receptor kinase B (TrkB), the high-affinity receptor for brain-derived neurotrophic factor (BDNF) [4] [9]. Co-immunoprecipitation studies reveal PTP1B associates with phosphorylated TrkB at Tyr706/Tyr707, residues critical for kinase activation. Overexpression of wild-type PTP1B suppresses BDNF-induced TrkB phosphorylation by ~60%, whereas catalytically inactive PTP1B (C215S) acts as a substrate trap, confirming direct interaction [9]. In vivo, PTP1B-knockout mice exhibit heightened hypothalamic TrkB phosphorylation and amplified BDNF-induced thermogenesis, evidenced by a 1.5°C greater core temperature response versus wild-type controls [9]. This crosstalk positions PTP1B-IN-1 as a dual modulator of metabolic and neurotrophic pathways, potentially ameliorating obesity-associated neuronal insulin resistance [4] [9].

Properties

CAS Number

612530-44-6

Product Name

PTP1B-IN-1

IUPAC Name

1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

InChI

InChI=1S/C8H8N2O3S/c11-8-6-10(14(12,13)9-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11)

InChI Key

LDCZCUKQWRZSDT-UHFFFAOYSA-N

SMILES

C1C(=O)NS(=O)(=O)N1C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

PTP1B-IN-1; PTP1B IN 1; PTP1BIN1; PTP1B inhibitor 1; PTP1B-inhibitor-1;

Canonical SMILES

C1C(=O)NS(=O)(=O)N1C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.